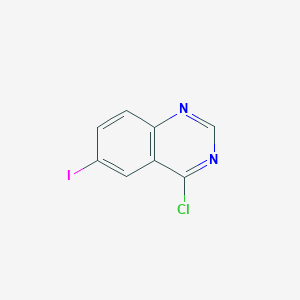

4-Chloro-6-iodoquinazoline

Descripción

Significance of Quinazoline (B50416) Derivatives in Chemical and Biological Sciences

The quinazoline core is a cornerstone in the synthesis of molecules with significant applications in medicine, materials science, and organic chemistry. nih.govresearchgate.net

The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds and approved drugs. marquette.edumdpi.comscielo.br Its versatile structure allows for substitutions that can modulate pharmacological activity, leading to treatments for a wide range of diseases. mdpi.comijmpr.inresearchgate.net For instance, quinazoline derivatives are the basis for anticancer drugs like gefitinib (B1684475) and erlotinib, which inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, and antihypertensive agents such as prazosin (B1663645) and doxazosin. marquette.eduekb.egopenmedicinalchemistryjournal.com The scaffold's ability to interact with various biological targets has also led to the development of compounds with anti-inflammatory, antiviral, antibacterial, antifungal, and anticonvulsant properties. nih.govmdpi.comnih.gov The amino-quinazoline structure, in particular, is noted for its extensive pharmacological profile. scielo.brbohrium.comscielo.br

Beyond pharmaceuticals, quinazoline derivatives have found applications in the realm of materials science. Their unique electronic and photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs). ccspublishing.org.cnccspublishing.org.cn Researchers have designed and synthesized quinazoline-based emitters for OLEDs, including those that produce deep blue and white light. ccspublishing.org.cnccspublishing.org.cnnih.govepa.gov Some quinazoline-based materials function as thermally activated delayed fluorescence (TADF) emitters, which can achieve high external quantum efficiencies in OLED devices. rsc.org Furthermore, certain quinazoline derivatives have been investigated as effective corrosion inhibitors for metals like mild steel and aluminum in acidic environments. bohrium.comresearchgate.netabechem.comajchem-a.comphyschemres.org They work by adsorbing onto the metal surface, forming a protective layer that prevents corrosion. bohrium.comresearchgate.netabechem.com

In organic synthesis, the quinazoline core serves as a crucial building block for constructing more complex molecules. nih.govopenmedicinalchemistryjournal.comscispace.com Numerous synthetic methods have been developed to create the quinazoline scaffold, reflecting its importance to chemists. mdpi.comorganic-chemistry.org These methods range from classical named reactions to modern transition-metal-catalyzed processes. marquette.eduorganic-chemistry.org The development of efficient and environmentally friendly synthetic routes to quinazoline derivatives is an active area of research, driven by the need to access structurally diverse molecules for various applications. openmedicinalchemistryjournal.com The versatility of the quinazoline structure makes it an elegant target in organic synthesis for preparing clinical pharmaceuticals, drug intermediates, and other valuable materials. openmedicinalchemistryjournal.comscispace.com

Overview of Halogenated Quinazolines as Versatile Synthetic Intermediates

Halogenated quinazolines are highly valued as intermediates in organic synthesis. mdpi.comnih.gov The presence of one or more halogen atoms on the quinazoline ring provides reactive handles for introducing a wide variety of substituents through cross-coupling reactions. mdpi.comnih.govresearchgate.netresearchgate.net This versatility allows for the systematic modification of the quinazoline core to fine-tune its properties for specific applications in medicinal chemistry and materials science. mdpi.com

The carbon-halogen (C-X) bond on the quinazoline ring, where the carbon is sp² hybridized, is the key to its utility in synthesis. mdpi.comsemanticscholar.org These bonds can readily participate in transition metal-mediated cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. mdpi.comnih.govnih.gov In these reactions, the halogen atom is displaced and replaced with a new carbon or heteroatom group, enabling the construction of complex polysubstituted quinazolines. mdpi.comsemanticscholar.org The reactivity of the C-X bond generally follows the trend C-I > C-Br >> C-Cl, which is related to the bond dissociation energies. mdpi.comnih.govsemanticscholar.org This predictable order of reactivity is crucial for planning synthetic strategies.

In multihalogenated heterocycles like 4-Chloro-6-iodoquinazoline, the different halogen atoms can be functionalized selectively. semanticscholar.org The significant difference in reactivity between the C-I and C-Cl bonds allows for chemoselective cross-coupling reactions. mdpi.comsemanticscholar.orgresearchgate.net The C-I bond is considerably weaker and therefore more reactive in palladium-catalyzed reactions than the C-Cl bond. nih.govsemanticscholar.org This allows for the selective substitution at the C-6 position (iodo) while leaving the C-4 position (chloro) intact for subsequent transformations. semanticscholar.org This orthogonal reactivity is a powerful tool for the divergent synthesis of polysubstituted quinazolines, as it allows for the stepwise and controlled introduction of different functional groups onto the heterocyclic scaffold. acs.orgnih.govacs.orgresearchgate.net For example, a Sonogashira coupling could be performed selectively at the C-6 iodo position, followed by a Suzuki coupling at the C-4 chloro position under different reaction conditions.

The following table illustrates the principle of selective cross-coupling on a dihalogenated quinazoline scaffold.

| Position | Halogen | Coupling Partner | Catalyst System | Conditions | Outcome |

| C-6 | Iodo | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Mild (e.g., Room Temp) | Selective C-C bond formation at C-6 |

| C-4 | Chloro | Boronic Acid | Pd(OAc)₂/Ligand | Harsher (e.g., High Temp) | C-C bond formation at C-4 |

This selective functionalization is a key strategy in modern organic synthesis, enabling the efficient construction of complex molecules with precisely defined structures and functions from intermediates like this compound.

Specific Research Focus: this compound (CAS: 98556-31-1)

Among the vast array of halogenated quinazolines, this compound (CAS: 98556-31-1) has emerged as a compound of particular interest to the scientific community. mdpi.comsigmaaldrich.comgoogle.comresearchgate.netvulcanchem.com This is largely due to its unique structural features and the versatile reactivity it exhibits.

The chemical behavior of this compound is dictated by the presence of two different halogen atoms at distinct positions on the quinazoline ring. mdpi.comsigmaaldrich.comCurrent time information in Thurston County, US. The chlorine atom at the C4 position and the iodine atom at the C6 position provide two reactive sites for a variety of chemical transformations.

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This increased reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine (B1678525) ring, which makes the C4 position more electrophilic. mdpi.com This allows for the facile introduction of various nucleophiles, such as amines and alkoxides, to generate 4-amino- or 4-alkoxyquinazolines, respectively. vulcanchem.com

Conversely, the iodine atom at the C6 position, attached to the benzene (B151609) ring of the quinazoline scaffold, is more susceptible to palladium-catalyzed cross-coupling reactions. researchgate.net The carbon-iodine bond (Csp²-I) is inherently more reactive in such transformations compared to the carbon-chlorine bond (C4-Cl). mdpi.comresearchgate.net This preferential reactivity allows for selective functionalization at the C6 position through reactions like the Sonogashira, Suzuki-Miyaura, and Stille couplings. researchgate.net This differential reactivity between the two halogen substituents enables a stepwise and controlled approach to the synthesis of complex, polysubstituted quinazoline derivatives. mdpi.com

The unique and predictable reactivity of this compound has cemented its role as a crucial intermediate in the synthesis of a multitude of bioactive molecules for the pharmaceutical and agrochemical industries. mdpi.comsigmaaldrich.comgoogle.comchemsrc.com

In the pharmaceutical sector, it is a well-established building block in the synthesis of targeted cancer therapies. chemimpex.com A prominent example is its use as a key intermediate in the synthesis of Lapatinib (B449), a potent tyrosine kinase inhibitor. google.comcymitquimica.comchemicalbook.comarkat-usa.org The synthesis of Lapatinib involves the reaction of this compound with other chemical entities in a multi-step process. google.comarkat-usa.org Furthermore, this compound is utilized in the creation of novel quinazoline derivatives that have shown potential as PI3Kα inhibitors, a promising target for cancer treatment. mdpi.com

The applications of this compound also extend to the agrochemical field. Research has demonstrated that Schiff bases derived from 6-iodoquinazoline (B1454157) exhibit significant antimicrobial and antifungal activities. researchgate.net For instance, certain derivatives have shown potent efficacy against the plant pathogen Rhizoctonia solani, even outperforming some commercial fungicides. researchgate.net This highlights the potential for developing new and effective crop protection agents based on the this compound scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAIUOPDSRAOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457722 | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-31-1 | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-iodoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to 4-Chloro-6-iodoquinazoline

Several distinct synthetic pathways have been established for the preparation of this compound, each with its own set of precursors and reaction conditions.

A common and high-yielding method for synthesizing this compound involves the chlorination of 6-iodoquinazolin-4-ol. guidechem.com This conversion is typically achieved by heating the precursor in thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). guidechem.com The reaction proceeds by refluxing the mixture, followed by removal of excess thionyl chloride under reduced pressure to yield the product. guidechem.com This direct chlorination of the hydroxyl group at the 4-position is an efficient transformation. guidechem.com

A specific procedure involves slowly adding DMF to a solution of 6-iodoquinazolin-4-ol in thionyl chloride and heating the mixture to reflux for several hours. guidechem.com After cooling, the reaction mixture is evaporated to dryness. The residue is then dissolved in dichloromethane (B109758) (DCM) and toluene (B28343), and the solvents are evaporated again to ensure complete removal of residual thionyl chloride, affording this compound in nearly quantitative yield. guidechem.com

Table 1: Synthesis of this compound from 6-Iodoquinazolin-4-ol guidechem.com

| Precursor | Reagents | Reaction Time | Yield | Product Appearance |

| 6-Iodoquinazolin-4-ol | Thionyl chloride (SOCl₂), DMF (cat.) | 4.5 hours | 99% | Brown solid |

An alternative route begins with 5-iodo-2-aminobenzoic acid. google.com This precursor is first cyclized to form 6-iodo-3H-quinazolin-4-one. google.com This initial step is accomplished by reacting 5-iodo-2-aminobenzoic acid with formamide. google.com The resulting 6-iodo-3H-quinazolin-4-one is then subjected to chlorination using a reagent such as phosphorus oxychloride (POCl₃) in the presence of triethylamine (B128534) and a solvent like toluene to yield this compound. google.com

More complex, substituted quinazoline (B50416) derivatives, such as 2-aryl-4-chloro-6-iodoquinazolines, are synthesized through multi-step procedures. nih.govmdpi.com A common strategy begins with the iodination of anthranilamide to produce 2-amino-5-iodobenzamide (B1582221). nih.govbeilstein-journals.org This intermediate then undergoes a cyclocondensation reaction with various benzaldehyde (B42025) derivatives, promoted by iodine in ethanol (B145695), to form 2-aryl-6-iodoquinazolin-4(3H)-ones. nih.govnih.gov The final step involves the aromatization and chlorination of these quinazolinones using phosphorus oxychloride (POCl₃) and triethylamine to afford the target 2-aryl-4-chloro-6-iodoquinazolines. nih.govmdpi.com

Table 2: Multi-step Synthesis of 2-Aryl-4-chloro-6-iodoquinazolines nih.govnih.gov

| Step | Starting Material(s) | Reagents | Intermediate/Product |

| 1 | Anthranilamide | Iodine, Hydrogen Peroxide, Water | 2-Amino-5-iodobenzamide |

| 2 | 2-Amino-5-iodobenzamide, Benzaldehyde derivative | Iodine, Ethanol | 2-Aryl-6-iodoquinazolin-4(3H)-one |

| 3 | 2-Aryl-6-iodoquinazolin-4(3H)-one | POCl₃, Triethylamine | 2-Aryl-4-chloro-6-iodoquinazoline |

Precursors and Intermediate Compounds for this compound Synthesis

The successful synthesis of this compound and its derivatives relies on the careful selection and preparation of key precursors and intermediates.

As highlighted in the multi-step synthesis, 2-aryl-6-iodoquinazolin-4(3H)-ones are crucial intermediates for producing 2-aryl-4-chloro-6-iodoquinazolines. nih.govbeilstein-journals.org These precursors are synthesized from 2-amino-5-iodobenzamide and various aromatic aldehydes. nih.gov The presence of the aryl group at the 2-position and the iodo group at the 6-position allows for the creation of a diverse library of substituted quinazolines. The subsequent chlorination of the 4-oxo group is a key transformation that activates the molecule for further functionalization, such as nucleophilic substitution reactions. nih.govnih.gov

Cyclocondensation is a fundamental reaction in the formation of the quinazoline core. nih.govnih.gov In the context of synthesizing precursors for this compound derivatives, the cyclocondensation of 2-amino-5-iodobenzamide with benzaldehydes is a key step. nih.govbeilstein-journals.org This reaction, typically facilitated by molecular iodine in a solvent like ethanol under reflux, constructs the 2-aryl-6-iodoquinazolin-4(3H)-one scaffold. nih.gov This process involves the formation of the pyrimidine (B1678525) ring of the quinazoline system. nih.gov

Aromatization of Quinazolin-4(3H)-one Frameworks

The synthesis of this compound, a critical precursor for complex, substituted quinazolines, is frequently achieved through the chemical transformation of a 6-iodoquinazolin-4(3H)-one backbone. This process involves a crucial chlorination step that converts the lactam functionality within the quinazolinone ring into the more reactive chloro group, thereby aromatizing the heterocyclic system.

A documented method for this transformation involves treating the corresponding quinazolin-4(3H)-one with a combination of trichloroacetonitrile (B146778) (Cl3CCN) and triphenylphosphine (B44618) (PPh3). For instance, 6-iodo-2-phenylquinazolin-4(3H)-one can be effectively converted to 4-chloro-6-iodo-2-phenylquinazoline (B1504901). nih.govbeilstein-journals.org This reaction is typically part of a two-step sequence that begins with the synthesis of the quinazolinone itself, followed by this chlorination/aromatization procedure to yield the target this compound derivative. nih.govbeilstein-journals.org The resulting 4-chloro-6-iodo-2-phenylquinazoline has been isolated with yields around 46% over the two steps (dehydrogenation and chlorination). nih.gov

Novel Synthetic Strategies for Diversely Substituted Quinazolines Utilizing this compound

The this compound scaffold is a versatile platform for constructing poly-substituted quinazoline derivatives due to the differential reactivity of its two halogen atoms. The carbon-iodine bond at the C-6 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C-4 position. nih.gov This inherent reactivity difference allows for selective, sequential functionalization, making it an ideal substrate for building molecular complexity. nih.gov

Palladium-Catalyzed Sequential Cross-Coupling Reactions

The distinct reactivity of the C-I and C-Cl bonds enables a programmed, sequential approach to synthesis. Reactions can be directed to first substitute the iodo group at the C-6 position, followed by a second cross-coupling reaction at the C-4 chloro position. nih.gov This strategy provides precise control over the introduction of different functional groups at specific sites on the quinazoline core. nih.gov In contrast to chloro-bromo substituted quinazolines where selectivity can sometimes favor the activated C(4)-Cl bond, the chloro-iodo derivatives consistently favor initial coupling at the more reactive Csp²-I bond. nih.gov

The Sonogashira reaction, which forms carbon-carbon bonds between aryl halides and terminal alkynes, is a cornerstone of this sequential strategy. wikipedia.org It is effectively employed for the regioselective alkynylation at the C-6 position of 2-aryl-4-chloro-6-iodoquinazolines. nih.gov The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2), with a copper(I) iodide (CuI) co-catalyst and a base like cesium carbonate (Cs2CO3) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method selectively targets the C-6 iodo position, leaving the C-4 chloro group intact for subsequent transformations. nih.gov

Table 1: Regioselective C-6 Alkynylation of 2-Aryl-4-chloro-6-iodoquinazolines via Sonogashira Coupling. nih.gov

| Entry | 2-Aryl Substituent | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenyl | Phenylacetylene | 2-Phenyl-4-chloro-6-(phenylethynyl)quinazoline | 96 |

| 2 | Phenyl | 4-Fluorophenylacetylene | 2-Phenyl-4-chloro-6-((4-fluorophenyl)ethynyl)quinazoline | 95 |

| 3 | 4-Fluorophenyl | Phenylacetylene | 2-(4-Fluorophenyl)-4-chloro-6-(phenylethynyl)quinazoline | 94 |

| 4 | 4-Fluorophenyl | 4-Fluorophenylacetylene | 2-(4-Fluorophenyl)-4-chloro-6-((4-fluorophenyl)ethynyl)quinazoline | 93 |

| 5 | 4-Methoxyphenyl | Phenylacetylene | 2-(4-Methoxyphenyl)-4-chloro-6-(phenylethynyl)quinazoline | 92 |

| 6 | 4-Methoxyphenyl | 4-Fluorophenylacetylene | 2-(4-Methoxyphenyl)-4-chloro-6-((4-fluorophenyl)ethynyl)quinazoline | 94 |

Reaction Conditions: R'C≡CH (1.2 equiv.), PdCl2(PPh3)2, CuI, Cs2CO3, THF, room temperature, 18 h.

Following the successful and selective alkynylation at the C-6 position, the remaining chloro group at the C-4 position can be targeted for arylation using the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves coupling the 4-chloro-6-alkynylquinazoline intermediate with an arylboronic acid. nih.govfishersci.se The process typically requires a palladium catalyst, such as PdCl2(PPh3)2, often in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy3), and a base such as potassium carbonate (K2CO3). nih.gov The reaction is commonly performed in a solvent system like a dioxane-water mixture under reflux conditions to afford the desired 2,4-diaryl-6-alkynylquinazolines. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-alkynylquinazolines with Arylboronic Acids. nih.gov

| Entry | 2-Aryl Substituent | 6-Alkynyl Substituent | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenyl | Phenylethynyl | 4-Fluorophenylboronic acid | 2-Phenyl-4-(4-fluorophenyl)-6-(phenylethynyl)quinazoline | 89 |

| 2 | Phenyl | Phenylethynyl | 4-Methoxyphenylboronic acid | 2-Phenyl-4-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline | 85 |

| 3 | Phenyl | (4-Fluorophenyl)ethynyl | 4-Fluorophenylboronic acid | 2-Phenyl-4-(4-fluorophenyl)-6-((4-fluorophenyl)ethynyl)quinazoline | 90 |

| 4 | Phenyl | (4-Fluorophenyl)ethynyl | 4-Methoxyphenylboronic acid | 2-Phenyl-4-(4-methoxyphenyl)-6-((4-fluorophenyl)ethynyl)quinazoline | 88 |

| 5 | 4-Fluorophenyl | Phenylethynyl | 4-Fluorophenylboronic acid | 2,4-Bis(4-fluorophenyl)-6-(phenylethynyl)quinazoline | 91 |

| 6 | 4-Fluorophenyl | Phenylethynyl | 4-Methoxyphenylboronic acid | 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline | 86 |

Reaction Conditions: ArB(OH)2, PdCl2(PPh3)2, PCy3, K2CO3, dioxane-water (3:1, v/v), reflux, 2 h.

One-Pot Two-Step Cross-Coupling Approaches

To enhance synthetic efficiency, one-pot sequential multi-step reactions have been explored for the derivatization of 4-chloro-6-iodoquinazolines. nih.gov These procedures circumvent the need for isolation and purification of intermediates, thereby saving time and resources. Such one-pot strategies leverage the differential reactivity of the C-I and C-Cl bonds to perform sequential cross-coupling reactions within a single reaction vessel. nih.gov

The one-pot, two-step bis-Sonogashira reaction allows for the introduction of two different alkyne moieties onto the quinazoline scaffold. nih.gov This process begins with the selective Sonogashira coupling at the more reactive C-6 iodo position under standard conditions. After this initial coupling is complete, a second terminal alkyne and additional catalyst or modified conditions are introduced into the same pot to facilitate the second coupling at the less reactive C-4 chloro position. nih.gov This approach enables the synthesis of unsymmetrically substituted 4,6-dialkynylquinazolines in a single, streamlined operation. nih.gov

Successive Sonogashira/Stille Reactions

The differential reactivity of the C-I and C-Cl bonds in this compound is exploited in successive cross-coupling reactions to introduce diverse functionalities. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed reactions than the carbon-chlorine bond. researchgate.net This reactivity difference allows for a stepwise approach, beginning with a Sonogashira coupling at the C6 position, followed by a Stille coupling at the C4 position.

In a typical sequence, the Sonogashira reaction is first performed to introduce an alkynyl group at the C6 position. wikipedia.org This reaction is generally carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically CuI, in a suitable solvent system like a mixture of DMF and ethanol. researchgate.net The reaction proceeds under relatively mild conditions, often at room temperature.

Following the successful alkynylation at the C6 position, the less reactive C4-Cl bond can then be subjected to a Stille cross-coupling reaction. researchgate.net This step involves the reaction of the 6-alkynyl-4-chloroquinazoline intermediate with an organostannane reagent in the presence of a palladium catalyst to form a new carbon-carbon bond at the C4 position. This sequential approach enables the synthesis of unsymmetrically substituted quinazoline derivatives with a high degree of control. researchgate.netresearchgate.net

| Reaction Step | Reaction Type | Position | Key Reagents | Catalyst System | Typical Conditions |

|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | C6-I | Terminal Alkyne | PdCl2(PPh3)2 / CuI | DMF/EtOH, Room Temperature |

| 2 | Stille Coupling | C4-Cl | Organostannane | Palladium Catalyst | DMF/Ethanol, 100 °C |

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide, is another powerful tool for forming carbon-carbon bonds in the synthesis of substituted quinazolines. wikipedia.orgnih.gov This reaction is valued for its high functional group tolerance and the relatively mild conditions under which it can be performed. cjph.com.cn While specific examples detailing the Negishi coupling directly on this compound are not extensively documented in the provided results, the application of this methodology to similar halogenated quinazoline systems is well-established. nih.govresearchgate.net

For instance, the Negishi cross-coupling has been successfully employed on 2-chloro-6,7-dimethoxyquinazolines, where an in situ generated organozinc reagent (CH3ZnCl) was coupled at the C2 position in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). nih.gov This demonstrates the feasibility of utilizing Negishi coupling for the functionalization of the quinazoline core. Given the higher reactivity of the C-I bond, it is anticipated that a Negishi coupling on this compound would selectively occur at the C6 position under appropriate conditions.

Kumada Cross-Coupling Applications

The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction was one of the first palladium- or nickel-catalyzed cross-coupling methods to be developed. wikipedia.org Similar to the Negishi coupling, direct applications of the Kumada reaction on this compound are not explicitly detailed in the search results. However, its use on other chloro-substituted quinazolines highlights its potential. nih.gov

For example, 2,4-dichloroquinazoline (B46505) has been successfully coupled with tert-butylmagnesium chloride at the more reactive C4 position in the presence of a copper(I) iodide catalyst. nih.gov This selectivity is attributed to the electronic effects of the nitrogen atoms in the quinazoline ring, which activate the C4 position. nih.gov This precedent suggests that a Kumada coupling with this compound would likely proceed with initial reaction at the C6-I bond, followed by potential coupling at the C4-Cl bond under more forcing conditions or with a suitable catalyst system.

Buchwald-Hartwig Cross-Coupling for Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. mychemblog.comwikipedia.org This reaction allows for the coupling of amines with aryl halides to form aryl amines under relatively mild conditions. It has become an indispensable tool in medicinal chemistry for the synthesis of a wide variety of biologically active compounds containing the 4-anilinoquinazoline (B1210976) scaffold. nih.govorganic-chemistry.org

In the context of this compound, the Buchwald-Hartwig reaction can be employed to introduce an amino group at either the C4 or C6 position. However, given the greater lability of the C-Cl bond at the C4 position towards nucleophilic attack, this position is often targeted for amination. The reaction typically involves a palladium catalyst, a suitable phosphine ligand (such as BINAP or Xantphos), and a base. mychemblog.comwikipedia.org This methodology provides a direct and efficient route to 4-amino-6-iodoquinazoline derivatives, which are key precursors for further functionalization.

| Reaction Type | Bond Formed | Typical Substrates | Catalyst/Ligand System | Key Features |

|---|---|---|---|---|

| Negishi Coupling | C-C | Organozinc Reagent, Aryl Halide | Pd(PPh3)4 | High functional group tolerance, mild conditions. |

| Kumada Coupling | C-C | Grignard Reagent, Aryl Halide | Nickel or Palladium complexes | One of the earliest cross-coupling methods. |

| Heck Coupling | C-C | Alkene, Aryl Halide | Pd(OAc)2, PdCl2(PPh3)2, or Pd(PPh3)4 | Forms substituted alkenes. |

| Buchwald-Hartwig Amination | C-N | Amine, Aryl Halide | Palladium catalyst with phosphine ligands (e.g., BINAP, Xantphos) | Forms aryl amines, crucial for 4-anilinoquinazolines. |

Nucleophilic Substitution Reactions at the C(4)-Cl Position

The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity is enhanced by the presence of the adjacent nitrogen atom in the heterocyclic ring. nih.gov This susceptibility makes the C4 position a prime target for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. guidechem.commdpi.com

The reaction of this compound with various primary and secondary amines is a commonly employed strategy for the synthesis of 4-aminoquinazoline derivatives. nih.gov These reactions can often be carried out under relatively mild conditions, sometimes even without the need for a catalyst, particularly with electron-rich amines. nih.gov The use of microwave irradiation has been shown to accelerate these reactions and improve yields, making it a more sustainable approach. nih.gov The nucleophilic substitution at the C4 position is a key step in the synthesis of many potent kinase inhibitors, including lapatinib (B449). nbinno.comguidechem.com

Eco-Friendly and Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in the chemical and pharmaceutical industries. archivemarketresearch.commdpi.com For the synthesis and modification of this compound, several greener strategies have been explored.

One notable approach is the use of microwave-assisted synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and often leads to higher yields with reduced solvent usage compared to conventional heating methods. nih.gov For example, the N-arylation of 4-chloroquinazolines has been efficiently carried out using microwave heating in a mixture of THF and water, which is a more environmentally benign solvent system. nih.gov

Another area of focus is the development of heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste. A patent describes a preparation method for a lapatinib intermediate that utilizes a heterogeneous palladium catalyst supported on diatomaceous earth. google.com This catalyst can be easily separated from the reaction mixture and potentially reused, which is both economically and environmentally advantageous. google.com Furthermore, the use of water as a solvent in cross-coupling reactions, whenever feasible, is a significant step towards greener chemistry. mdpi.com The development of catalysts that are active and stable in aqueous media is an active area of research. mdpi.com

Visible Light-Driven Photocatalysis in Quinazoline Synthesis

Visible light-driven photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering a green alternative to traditional methods for constructing heterocyclic scaffolds like quinazolines. mdpi.comnih.gov This approach utilizes visible light, a renewable and abundant energy source, to initiate chemical transformations under mild conditions, often reducing the need for harsh reagents and minimizing environmental impact. mdpi.comrsc.org

Research has demonstrated the synthesis of quinazolin-4(3H)-ones and related derivatives through various photocatalytic systems. A common strategy involves the condensation cyclization of 2-aminobenzamides with aldehydes. nih.gov In one such method, fluorescein (B123965) is used as an inexpensive and commercially available organic photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov This metal-free system proceeds smoothly and tolerates a broad scope of substrates, affording the desired quinazolinone products in good to excellent yields. nih.gov

Another eco-friendly approach employs curcumin, a natural dye, to sensitize titanium dioxide (TiO₂) nanoparticles. mdpi.com This sensitization extends the light absorption of TiO₂ into the visible spectrum, creating a highly effective photocatalyst for the one-pot, three-component synthesis of quinazoline derivatives from aldehydes, urea/thiourea, and dimedone. mdpi.com Under optimized conditions, including a specific light intensity (100 mW/cm²) and catalyst concentration (1 mg/mL), this method can achieve product yields as high as 97% within 40 minutes. mdpi.com The catalyst also demonstrates excellent reusability. mdpi.com Similarly, molybdenum disulfide (MoS₂) has been utilized as a visible-light photocatalyst in water for the oxidative cyclization of aromatic aldehydes with anthranilamide, highlighting a scalable and energy-efficient option. rsc.org

Interestingly, some visible-light-mediated syntheses of quinazolinones can proceed efficiently without any external photocatalyst. rsc.orgrsc.org These reactions are believed to occur via a radical pathway, potentially involving the formation of an electron donor-acceptor (EDA) complex between the reactants upon irradiation. researchgate.net For example, quinazolinones have been synthesized from benzyl (B1604629) bromides and 2-aminobenzamides at room temperature using only an 18 W blue light-emitting diode in the air. rsc.org This method avoids the cost and potential contamination associated with a catalyst. rsc.org

The table below summarizes various visible light-driven methods for the synthesis of the core quinazoline/quinazolinone structure.

| Catalyst System | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Curcumin-sensitized TiO₂ | Aldehydes, Urea/Thiourea, Dimedone | Visible Light (100 mW/cm²), 40 min | Up to 97% | mdpi.com |

| Fluorescein / TBHP | 2-Aminobenzamides, Aldehydes | Visible Light | Good to Excellent | nih.gov |

| MoS₂ | Aromatic Aldehydes, Anthranilamide | Blue Visible Light, Water | Not specified | rsc.org |

| Photocatalyst-free | Benzyl Bromides, 2-Aminobenzamides | Blue LED (18 W), 28 h, Room Temp. | Up to 93% | rsc.org |

| Photocatalyst-free | Aminobenzamides, in situ generated Aldehydes | Visible Light, O₂ (oxidant), Room Temp. | Not specified | rsc.org |

Heterogeneous Catalysis for Catalyst Recovery

Heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages in organic synthesis, most notably the ease of catalyst separation from the reaction mixture and the potential for recyclability. nih.gov These features streamline purification processes, reduce waste, and lower operational costs, making it a highly attractive approach for the synthesis of quinazolines and their derivatives. nih.govnih.gov

A variety of solid catalysts have been developed for quinazoline synthesis. Zeolite-based catalysts, such as mesozeolite H-BEA, have been employed for the acid-catalyzed condensation of 2-aminobenzamide (B116534) with aldehydes in water. ias.ac.in The bimodal porosity of the synthesized mesozeolite contributes to improved yields compared to its parent zeolite. ias.ac.in Another class of materials, metal-organic frameworks (MOFs), has also been successfully applied. For instance, the cobalt-based zeolite imidazolate framework (ZIF-67) serves as an efficient heterogeneous catalyst for the reaction of 2-aminobenzophenones with benzylamines, demonstrating good functional group tolerance and reusability. nih.govfrontiersin.org

Other notable heterogeneous systems include manganese oxide (α-MnO₂) for the cascade synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov The α-MnO₂ catalyst can be easily recovered by centrifugation and reused with no significant loss in catalytic activity. nih.gov Similarly, a novel nanocatalyst was prepared by functionalizing mesoporous silica (B1680970) (SBA-15) with ellagic acid. This catalyst, SBA-15@ELA, showed high thermal stability and excellent performance in synthesizing 4-oxo-quinazoline derivatives, remaining effective for at least six consecutive runs after recovery by simple filtration. nih.gov

In a process directly relevant to precursors of complex molecules, a patent discloses a method for preparing lapatinib and its analogues which involves this compound as a key intermediate. google.com While the initial step reacts this compound with another compound, a subsequent Suzuki coupling step in the synthesis sequence utilizes a custom-prepared heterogeneous Palladium (Pd) catalyst. google.com This catalyst is synthesized by immobilizing palladium on a solid support made of diatomaceous earth, tin dichloride, and polyvinylpyrrolidone. google.com The use of this heterogeneous Pd catalyst is highlighted as a key advantage, as it is easily recoverable, which saves on raw material costs and benefits the environment. google.com The recovery of such catalysts can be achieved through simple physical processes like filtration, centrifugation, or, in the case of magnetic nanocatalysts, the application of an external magnetic field. nih.govmdpi.com

The following table details several heterogeneous catalysts used in the synthesis of quinazoline derivatives, emphasizing their reusability.

| Catalyst System | Catalyst Type | Recovery Method | Reusability | Reference |

|---|---|---|---|---|

| SBA-15@ELA | Functionalized Mesoporous Silica | Filtration | At least 6 cycles | nih.gov |

| ZIF-67 | Metal-Organic Framework (Cobalt-based) | Not specified | Reusable | nih.govfrontiersin.org |

| α-MnO₂ | Metal Oxide | Centrifugation | Reusable with no loss in activity | nih.gov |

| Mesozeolite H-BEA | Zeolite | Not specified | Recyclable | ias.ac.in |

| Pd on Diatomite support | Supported Metal Catalyst | Not specified (implied easy recovery) | Recoverable | google.com |

Advanced Reactivity and Selectivity Studies

Regioselectivity in Cross-Coupling Reactions of 4-Chloro-6-iodoquinazoline

The presence of two different halogen atoms on the quinazoline (B50416) scaffold, specifically a chlorine atom at the C-4 position and an iodine atom at the C-6 position, presents an opportunity for selective functionalization through cross-coupling reactions. The regioselectivity of these reactions is dictated by the inherent differences in the reactivity of the carbon-halogen bonds.

In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds on an aryl or heteroaryl ring is C-I > C-Br >> C-Cl. nih.govresearchgate.net This trend allows for the selective coupling at the more reactive C-I bond while leaving the less reactive C-Cl bond intact. nih.govresearchgate.net This principle is demonstrated in the reactions of this compound.

A notable example is the site-selective Sonogashira cross-coupling of this compound. nih.govmdpi.com In a study by Ripin et al., the compound was reacted with a BOC-protected propargylamine using a PdCl₂(PPh₃)₂-CuI catalyst system. The reaction proceeded selectively at the C-6 position, displacing the iodo group to form a 6-alkynylated-4-chloroquinazoline intermediate. nih.govmdpi.com The C(4)-Cl bond remained unreacted under these conditions, allowing for subsequent amination at that site. nih.govmdpi.com This represents a key report on site-selective alkynylation involving a chloro-iodo quinazoline derivative, underscoring the preferential reactivity of the Csp²-I bond. nih.govmdpi.com

The selectivity observed with this compound contrasts sharply with that of chloro-bromo substituted quinazolines, such as 6-bromo-2,4-dichloroquinazoline. nih.govnih.gov While the C-Br bond is generally more reactive than the C-Cl bond, the electronic environment of the quinazoline ring significantly influences the reaction outcome. nih.gov

For 6-bromo-2,4-dichloroquinazoline, the C(4)-Cl bond is highly activated by the adjacent α-nitrogen atom (see section 3.2.1). nih.govresearchgate.net This electronic activation enhances the electrophilicity of the C-4 position to such an extent that its reactivity towards oxidative addition of palladium(0) rivals or even surpasses that of the C-6 bromine. nih.govnih.gov Theoretical calculations have shown that while the Csp²-Br bond dissociation energy (83 kcal/mol) is slightly weaker than that of the C(4)-Cl bond (84.8 kcal/mol), the α-nitrogen effect dominates the reactivity pattern. nih.govresearchgate.net

Experimental results confirm this. Attempts to achieve selective monosubstitution on 6-bromo-2,4-dichloroquinazoline via Suzuki-Miyaura coupling resulted in a mixture of products, with coupling occurring at both the C-4 and C-6 positions in a 3:1 ratio, favoring the C-4 position. nih.gov Similarly, Negishi cross-coupling of 6-bromo-2,4-dichloroquinazoline with trimethylaluminum yielded the C-4 methylated product in 47% yield and the C-6 methylated product in only 16% yield. nih.gov This demonstrates a clear preference for reaction at the C(4)-Cl bond over the C-6 Br bond, a reversal of the expected reactivity based solely on bond strength and a stark contrast to the C-6 selectivity seen with this compound.

Electronic and Steric Effects on Reactivity

The reactivity of this compound in cross-coupling reactions is governed by a combination of electronic and steric factors. These include the inherent electronic properties of the quinazoline ring system, the nature of substituents on the coupling partners, and the interactions between the palladium catalyst and its ligands.

The nitrogen atom at the N-1 position of the quinazoline ring exerts a powerful electron-withdrawing effect on the adjacent C-4 position. This phenomenon, known as the α-nitrogen effect, significantly increases the electrophilicity of the C-4 carbon and activates the C(4)-Cl bond towards nucleophilic attack and oxidative addition by a palladium(0) catalyst. nih.govresearchgate.netmdpi.com

This activation is so pronounced that for many dihalogenated quinazolines, the C(4)-Cl bond is more reactive than other halogen positions that are not alpha to a ring nitrogen. nih.govresearchgate.net For instance, in 2,4-dichloroquinazoline (B46505), cross-coupling reactions occur with exclusive selectivity at the more electrophilic C-4 position. nih.gov The α-nitrogen effect facilitates the oxidative addition step, which can often proceed at room temperature without the need for specialized or expensive ligands. nih.govmdpi.com This inherent reactivity makes the C(4)-Cl bond a prime site for modification, following initial selective coupling at the more labile C-6 iodo position.

The electronic and steric properties of the coupling partners, particularly nucleophiles used in amination or Suzuki-Miyaura reactions, have a significant impact on reaction outcomes.

Electronic Effects: The nucleophilicity of the reacting amine is crucial. Electron-rich anilines react readily with 4-chloroquinazolines under mild conditions. nih.govbeilstein-journals.org Conversely, anilines bearing electron-withdrawing groups (EWGs) are less reactive and may require longer reaction times or harsher conditions, often resulting in lower yields. nih.govbeilstein-journals.org For example, in a study on N-arylation, anilines with fluoro substituents (an EWG) required longer reaction times to achieve good yields. nih.gov When strongly deactivating groups like nitro or cyano were present on the aniline, no N-arylated product was observed at all. nih.gov

Steric Effects: Steric hindrance, particularly from substituents at the ortho-position of the nucleophile, can impede the reaction. nih.gov Reactions involving ortho-substituted anilines are generally slower than those with meta- or para-substituted counterparts. nih.gov In some cases, steric bulk can completely prevent the reaction. For instance, while a 2-methoxy-substituted aniline reacted slowly but gave a high yield, a 2-fluoro-substituted aniline failed to produce any desired product, even with prolonged heating at higher temperatures. nih.gov

The following table summarizes the effect of aniline substituents on the microwave-assisted N-arylation of 6-halo-4-chloro-2-phenylquinazolines.

| Aniline Nucleophile | Substituent | Position | Reaction Time (min) | Yield (%) | Primary Effect Noted |

|---|---|---|---|---|---|

| N-methylaniline | -H | - | 20 | 96 | Baseline |

| 4-methoxy-N-methylaniline | -OCH₃ (EDG) | para | 10 | 95 | Electronic (Donating) |

| 2-methoxy-N-methylaniline | -OCH₃ (EDG) | ortho | 20 | 87 | Steric Hindrance |

| 4-fluoro-N-methylaniline | -F (EWG) | para | 40 | 84 | Electronic (Withdrawing) |

| 2-fluoro-N-methylaniline | -F (EWG) | ortho | >40 | 0 | Steric + Electronic |

| 4-cyano-N-methylaniline | -CN (Strong EWG) | para | - | 0 | Electronic (Strongly Withdrawing) |

The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the crucial first step in the cross-coupling catalytic cycle. csbsju.edu The nature of the palladium catalyst, its ligands, and its interaction with the quinazoline substrate are critical determinants of reactivity and selectivity. nih.govnih.gov

The ligands bound to the palladium center play a vital role. They influence the electron density at the metal center, its steric accessibility, and even the reaction mechanism itself. nih.govchemrxiv.orgberkeley.edu For example, different phosphine (B1218219) ligands or N-heterocyclic carbenes can alter the course of a reaction, and in some dihaloheteroarenes, specific ligands can even invert the typical site selectivity by promoting different oxidative addition mechanisms (e.g., via 12e⁻ vs. 14e⁻ Pd(0) species). nih.gov Furthermore, the speciation of the catalyst—whether it exists as a mononuclear species or aggregates into clusters or nanoparticles—can also affect the reaction outcome and selectivity. nih.gov The choice of palladium source, ligands, and reaction conditions is therefore paramount in controlling the advanced reactivity of this compound.

Theoretical Studies on Bond Dissociation Energies and Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for understanding the complex reactivity of polyfunctionalized molecules like this compound. By modeling reaction pathways and molecular properties, these studies provide deep insights into the factors governing bond strengths and the selectivity observed in chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly effective for calculating molecular properties such as bond dissociation energies (BDEs). For polyhalogenated heterocycles, the BDE of the carbon-halogen (C-X) bond is a critical parameter, as it directly relates to the energy required for the initial oxidative addition step in many cross-coupling reactions, which is often rate-determining nih.govacs.org. A lower BDE generally corresponds to a more reactive site for such catalytic processes nih.gov.

While specific DFT calculations for this compound were not found in the surveyed literature, extensive theoretical work on related halo-heterocycles provides a strong basis for understanding its reactivity nih.govacs.org. For instance, DFT calculations at the B3LYP level on the analogous compound 6-bromo-2,4-dichloroquinazoline revealed that the BDE of the C(4)-Cl bond is 84.8 kcal/mol, which is slightly higher than that of the Csp²-Br bond (83 kcal/mol). This highlights the nuanced interplay of electronic effects within the quinazoline ring system.

General trends established for halo-heterocycles show that the ease of C-X bond cleavage follows the order C-I > C-Br > C-Cl nih.gov. This is due to the decreasing electronegativity and increasing atomic size of the halogen, leading to weaker orbital overlap with carbon. Therefore, in this compound, the C-I bond at the 6-position is expected to have a significantly lower BDE than the C-Cl bond at the 4-position. The reactivity is further influenced by the position on the ring; for instance, the presence of an adjacent nitrogen atom can activate a C-X bond, an observation referred to as the α-nitrogen effect nih.gov.

Table 1: Calculated C-X Bond Dissociation Energies (BDEs) for an Analogous Haloquinazoline Data for 6-bromo-2,4-dichloroquinazoline.

| Bond Position | Bond Type | Calculated BDE (kcal/mol) |

|---|---|---|

| 4 | C(4)-Cl | 84.8 |

| 6 | C(6)-Br | 83.0 |

The presence of two different halogen atoms at distinct positions in this compound makes it an excellent substrate for studying regioselective cross-coupling reactions. The selectivity of these reactions is dictated by a competition between the inherent reactivity of the C-I versus the C-Cl bond and the electronic activation of specific positions on the quinazoline core.

Mechanistically, palladium-catalyzed cross-coupling reactions typically begin with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond researchgate.netnih.gov. The selectivity of this initial step determines the final product. Two primary factors govern this selectivity in this compound:

Bond Dissociation Energy (BDE): As discussed, the C-I bond is inherently weaker than the C-Cl bond. Based on BDE alone, one would predict that the palladium catalyst would preferentially react at the 6-position (C-I) over the 4-position (C-Cl). This is the standard reactivity pattern observed for many dihalogenated aromatic compounds nih.gov.

Electronic Activation: The C-4 position of the quinazoline ring is significantly activated towards both nucleophilic attack and oxidative addition. This heightened reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine (B1678525) ring lowers the electron density at the C-4 carbon, making it more electrophilic nih.gov. DFT calculations on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more susceptible to reaction.

The outcome of a cross-coupling reaction on this compound depends on which of these factors dominates under the specific reaction conditions. For example, in Sonogashira cross-coupling reactions, site-selective alkynylation has been reported where the reaction occurs preferentially at the C-I bond. Conversely, other conditions may favor reaction at the electronically activated C-4 position despite the stronger C-Cl bond researchgate.net. This delicate balance allows for the sequential and controlled functionalization of the quinazoline scaffold by carefully tuning catalysts, ligands, and reaction parameters nih.govincatt.nl.

Table 2: Competing Factors for Cross-Coupling Selectivity in this compound

| Position | Halogen | Key Factor Influencing Reactivity | Predicted Outcome |

|---|---|---|---|

| 6 | Iodine | Weaker C-I Bond (Lower BDE) | Favored oxidative addition based on bond strength. |

| 4 | Chlorine | Electronic Activation (α-Nitrogen Effect) | Favored oxidative addition based on electrophilicity. |

A comprehensive search of the scientific literature for theoretical studies concerning proposed amination mechanisms of this compound via an F+ (fluoronium ion) transfer did not yield specific results. This type of mechanism, which would involve an electrophilic amination pathway, is not commonly reported for the functionalization of haloquinazolines. The prevalent methods for C-N bond formation on such scaffolds typically involve nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Computational Chemistry and Structural Elucidation

Computational Investigations of Molecular Properties

Computational chemistry offers powerful tools to predict and interpret the characteristics of 4-chloro-6-iodoquinazoline at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For quinazoline (B50416) derivatives, DFT calculations help in understanding their chemical and physical properties.

Studies on related 2-aryl-4-chloro-6-iodoquinazolines have utilized DFT calculations at the B3LYP/6-311G(d) level to rationalize reaction selectivity. These investigations revealed that the Csp²–I bond is significantly weaker than the C(4)–Cl bond, explaining the observed preference for cross-coupling reactions at the iodine-substituted position.

| Bond | Dissociation Energy (kcal/mol) |

| Csp²–I | 66.45 |

| C(4)–Cl | 83.14 |

| This interactive data table presents the calculated bond dissociation energies for the carbon-halogen bonds in a 2-aryl-4-chloro-6-iodoquinazoline derivative. |

Furthermore, DFT and time-dependent DFT (TD-DFT) are employed to study the photophysical properties of quinazoline derivatives synthesized from this compound. These calculations help in interpreting UV-Vis absorption and emission spectra, attributing electronic transitions, such as π→π* transitions, to the delocalization of electrons across the molecule's conjugated system. The electronic properties of substituents are shown to influence intramolecular charge transfer characteristics, which can be modeled computationally.

While specific in silico ADMET data for this compound is not extensively detailed in the reviewed literature, this type of analysis is standard for its derivatives intended for pharmaceutical use. ADMET prediction studies are performed computationally to assess the drug-like properties of novel compounds. These studies evaluate parameters that suggest potential for oral bioavailability and favorable metabolic profiles, guiding the selection of candidates for further development researchgate.net. For instance, ADMET profiles for novel rsc.orgnih.govnih.govtriazolo[4,3-c]quinazolines, which can be synthesized from quinazoline precursors, have been calculated to ensure they possess good drug-like characteristics researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. While QSAR models are typically developed for a series of biologically active compounds rather than synthetic intermediates, the principles are relevant for derivatives of this compound. For example, QSAR analyses have been applied to quinazoline derivatives to identify key structural features that influence their activity as kinase inhibitors. These models help in predicting the potency of new derivatives and guiding the design of more effective therapeutic agents researchgate.net.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used for quinazoline-based compounds synthesized from precursors like this compound to understand their interaction with biological targets such as protein kinases or DNA nih.govmdpi.comnih.gov. For example, derivatives of this compound have been synthesized and subjected to molecular docking simulations to investigate their binding modes within the active sites of target proteins like PI3Kα mdpi.com. These studies are crucial for explaining the structure-activity relationships and guiding the optimization of lead compounds for improved therapeutic efficacy nih.govnih.gov.

Spectroscopic and Diffraction Techniques for Structural Characterization

Experimental techniques are indispensable for the definitive structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are routinely used to confirm its identity and purity.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, characteristic signals in the aromatic region confirm the quinazoline core structure. Published data for this compound includes the following chemical shifts:

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 9.06 | s | |

| H-5 | 8.66 | d | 1.9 |

| H-7 | 8.20 | dd | 8.8, 1.9 |

| H-8 | 7.80 | d | 8.8 |

| This interactive data table shows the ¹H NMR spectral data for this compound in CDCl₃. rsc.org |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule. The spectrum of this compound shows distinct signals for each carbon atom in the heterocyclic system. A key signal is the one corresponding to the carbon atom bearing the iodine, which is found at approximately 94.6 ppm.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 154.0 |

| C-4 | 160.9 |

| C-4a | 125.3 |

| C-5 | 130.2 |

| C-6 | 94.6 |

| C-7 | 143.8 |

| C-8 | 134.5 |

| C-8a | 150.0 |

| This interactive data table shows the ¹³C NMR spectral data for this compound in CDCl₃. rsc.org |

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the quinazoline ring system, aiding in detailed structural and electronic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄ClIN₂), high-resolution mass spectrometry (HRMS) plays a crucial role in confirming its identity. The technique provides a highly accurate mass measurement, which can be used to deduce the elemental formula.

The isotopic pattern observed in the mass spectrum is particularly informative for halogenated compounds. The presence of chlorine and iodine, with their characteristic isotopic abundances, results in a distinctive pattern of peaks. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), while iodine is monoisotopic (¹²⁷I). This leads to a predictable M+ and M+2 peak ratio for the molecular ion, aiding in the structural confirmation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₄ClIN₂ |

| Molecular Weight | 290.49 g/mol |

| Expected m/z (M+) | 289.9210 (for ¹²⁷I, ³⁵Cl) |

| Expected m/z (M+2) | 291.9180 (for ¹²⁷I, ³⁷Cl) |

Note: The expected m/z values are calculated based on the most abundant isotopes.

X-ray Diffraction (XRD) for Single Crystal Analysis

For a molecule like this compound, XRD analysis would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinazoline ring system and the spatial orientation of the chloro and iodo substituents. Furthermore, the analysis of the crystal packing would shed light on intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the solid-state material. The anticipated planarity of the fused ring system is a key feature that influences its interaction with biological targets.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

Key characteristic peaks in the FTIR spectrum would include those arising from the aromatic C-H stretching, C=C and C=N stretching vibrations of the quinazoline ring, and the C-Cl and C-I stretching vibrations. The C-I stretching vibration is typically observed in the far-infrared region of the spectrum. A publication detailing the synthesis of biquinazoline diselenides from this compound notes a characteristic peak for the C-I bond at 490.0 cm⁻¹ in the IR spectrum of a related derivative, 1,2-bis(6-iodoquinazolin-4-yl)diselane raco.cat.

Table 2: Predicted and Observed FTIR Spectral Data for this compound and Related Structures

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in a Related Derivative raco.cat |

| Aromatic C-H Stretch | 3100 - 3000 | 3013.1 (Ar-H) |

| C=N Stretch | 1620 - 1550 | - |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1615.7 - 1450.7 (quinazoline skeleton) |

| C-Cl Stretch | 800 - 600 | - |

| C-I Stretch | ~500 | 490.0 |

The comprehensive structural and spectroscopic analysis of this compound provides a foundational understanding of its chemical properties. This knowledge is instrumental for chemists working on the synthesis of novel quinazoline-based compounds with potential therapeutic applications. The precise data obtained from these analytical techniques allows for the rational design of synthetic pathways and the interpretation of structure-activity relationships.

Biological Activities and Medicinal Chemistry Applications

4-Chloro-6-iodoquinazoline as a Precursor to Biologically Active Quinazoline (B50416) Derivatives

This compound is a key intermediate in the synthesis of numerous quinazoline derivatives with significant biological activities. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine and alcohol functionalities. Concurrently, the iodine atom at the 6-position provides a handle for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, enabling the attachment of a wide range of substituents. This dual reactivity makes it an exceptionally versatile precursor for creating extensive libraries of compounds for drug discovery.

The 4-anilinoquinazoline (B1210976) framework, readily accessible from this compound, is a well-established pharmacophore in the development of antitumor agents. nih.gov These compounds have demonstrated efficacy in targeting various receptor tyrosine kinases (RTKs) that are overexpressed in malignant tumors.

Quinazoline-based molecules are recognized as potent inhibitors of several tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. The development of TKIs has revolutionized the treatment of certain cancers.

Antitumor and Anticancer Agents

Tyrosine Kinase Inhibitors (TKIs)

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and 4-anilinoquinazolines have been extensively investigated as EGFR inhibitors. nih.gov These inhibitors typically function by competing with ATP at the kinase's binding site. The quinazoline core of these molecules mimics the adenine ring of ATP, with the N1 and N3 atoms forming crucial hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain. mdpi.com

First-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, which are based on the 4-anilinoquinazoline scaffold, have shown clinical benefits in the treatment of non-small-cell lung cancer (NSCLC). nih.govnih.gov However, the emergence of resistance, often due to mutations in the EGFR gene, has driven the development of subsequent generations of inhibitors.

Lapatinib (B449) Synthesis and Analogues

This compound is a critical starting material for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (ErbB2). chemicalbook.comguidechem.com The synthesis of Lapatinib involves the reaction of this compound with 3-chloro-4-(3-fluorobenzyloxy)aniline. chemicalbook.comnewdrugapprovals.org This is followed by a subsequent coupling reaction at the 6-position to introduce the furan moiety. chemicalbook.comnewdrugapprovals.org

The general synthetic route to Lapatinib and its analogues starting from this compound is outlined below:

| Step | Reactants | Key Transformation |

| 1 | This compound, 3-chloro-4-(3-fluorobenzyloxy)aniline | Nucleophilic aromatic substitution at the C4 position of the quinazoline ring. |

| 2 | The product from Step 1, a suitable furan derivative (e.g., via Suzuki or Stille coupling) | Carbon-carbon bond formation at the C6 position of the quinazoline ring. |

| 3 | The product from Step 2 | Further functional group manipulations to yield Lapatinib or its analogues. |

Inhibition of EGFR Mutants (e.g., T790M)

A significant challenge in EGFR-targeted cancer therapy is the development of resistance, most commonly through the T790M "gatekeeper" mutation. This mutation increases the affinity of the receptor for ATP, reducing the efficacy of first-generation inhibitors. nih.gov Research has focused on developing new generations of EGFR inhibitors that can effectively target these resistant mutants. While many third-generation inhibitors like osimertinib are based on a pyrimidine (B1678525) scaffold, the quinazoline core continues to be explored for developing inhibitors against resistant EGFR mutants. nih.gov

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibitors of PARP-1 have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Several quinazolinone-based compounds have been investigated as PARP-1 inhibitors. researchgate.net The 4-quinazolinone scaffold can serve as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org Research has led to the discovery of potent quinazolinone derivatives with significant PARP-1 inhibitory activity.

For instance, 8-hydroxy-2-methylquinazolin-4(3H)-one has been identified as a potent PARP inhibitor. researchgate.net More recently, novel 4-hydroxyquinazoline derivatives have been designed and synthesized, with some compounds showing superior cytotoxicity in PARP inhibitor-resistant cell lines. mdpi.com

Cell Cycle Arrest and Apoptosis Induction

Quinazoline derivatives have been investigated for their ability to modulate cell cycle progression and induce programmed cell death (apoptosis), which are crucial mechanisms in cancer therapy. researchgate.netbue.edu.eg Studies on various cancer cell lines have shown that certain derivatives can halt the cell cycle at specific phases, thereby inhibiting cell proliferation. mdpi.comfrontiersin.org

For instance, treatment of cancer cells with specific 3,4-dihydroquinazolinone derivatives has been shown to cause cell cycle arrest at the G2/M phase. bue.edu.eg This disruption of the normal cell division process is a key indicator of cytotoxic activity. Another study found that a chalcone derivative could suppress cancer cell viability by inducing G2/M phase arrest and triggering apoptosis in both sensitive and cisplatin-resistant ovarian cancer cell lines. mdpi.com This effect was linked to the generation of reactive oxygen species (ROS). mdpi.com

The induction of apoptosis is a primary goal of many anticancer agents. Research has demonstrated that quinazolinone derivatives can initiate apoptosis through both intrinsic and extrinsic pathways. frontiersin.org This is often confirmed by observing phosphatidylserine externalization and the activation of key signaling proteins called caspases, such as caspase-3, -8, and -9. bue.edu.egfrontiersin.org For example, one study reported that a specific quinazoline derivative, compound 6n, not only exerted high antiproliferative activity against A549 lung cancer cells but also induced apoptosis in a dose-dependent manner and arrested the cell cycle in the S phase. researchgate.net

Table 1: Effects of Selected Quinazolinone Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| Chalcone Derivative 1C | A2780/A2780cis Ovarian Cancer | G2/M Phase Arrest, Apoptosis | Not Specified | mdpi.com |

| Compound 6n | A549 Lung Cancer | S Phase Arrest, Apoptosis | 5.9 ± 1.69 µM | researchgate.net |

| Dihydroquinazolinone 7 | HepG-2 Liver Cancer | G2/M Phase Arrest, Apoptosis | 2.46 µM | bue.edu.eg |

Antiviral Applications

The quinazoline scaffold is a key component in the development of novel antiviral agents. researchgate.netnih.gov Derivatives have shown inhibitory effects against a range of viruses, including coronaviruses. nih.govnih.gov

A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov A hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, was identified through screening. nih.govresearchgate.net Subsequent optimization led to the development of a derivative, compound 20, which exhibited a high inhibitory effect against MERS-CoV with an IC50 of 0.157 µM and a selectivity index (SI) of 25. nih.govresearchgate.net

In the context of plant viruses, novel 4-thioquinazoline derivatives incorporating a chalcone moiety have been synthesized and tested against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds demonstrated moderate to good anti-TMV activity, with some showing superior efficacy compared to the commercial antiviral agent Ribavirin. nih.gov

Table 2: Antiviral Activity of Quinazoline Derivatives against MERS-CoV

| Compound | Description | IC50 (µM) | Source |

|---|---|---|---|

| 1 | N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine | 4.6 | researchgate.net |

| 20 | Optimized derivative with 3-cyanobenzyl amine at 6-position | 0.157 | nih.govresearchgate.net |

| 29 | Derivative with methoxy (B1213986) at 7-position | 5.8 | nih.gov |

The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of RNA viruses, making it a prime target for antiviral drugs. nih.gov A screening of 101 quinoline (B57606) and quinazoline derivatives against the SARS-CoV-2 RdRp identified three compounds with remarkable potency in inhibiting viral RNA synthesis and relatively low cytotoxicity. nih.gov One compound, I-13e, showed the strongest inhibition of RNA synthesis driven by SARS-CoV-2 RdRp. nih.gov In addition to polymerase inhibition, the main protease (Mpro) of SARS-CoV-2 is another key target. In silico studies have suggested that 4-aminoquinoline derivatives have a high affinity for the SARS-CoV-2 Mpro, supporting their potential as inhibitors. accscience.com

Antimicrobial and Antibacterial Activities

Quinazoline derivatives are well-established as a promising class of compounds with broad-spectrum antimicrobial and antibacterial activity. researchgate.neteco-vector.comresearchgate.net They have shown efficacy against both Gram-positive and Gram-negative bacteria. uitm.edu.mymdpi.com

A study involving new 6-iodoquinazoline-based Schiff bases found that nine out of thirteen synthesized compounds showed remarkable antimicrobial activities. uitm.edu.my One compound, in particular, demonstrated the best activity against Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 1.90 µg/ml and 3.9 µg/ml, respectively. uitm.edu.my The mechanism of action for some quinoline-based compounds involves the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.commdpi.com

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health threat, necessitating the discovery of new antimicrobial agents. mdpi.com Quinazoline derivatives have shown promise in this area. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened against both susceptible and multidrug-resistant strains of M. tuberculosis. mdpi.com Compound 3k, which features an imidazole ring, showed significant inhibitory action against MDR strains with a MIC value of 16 µg/mL. mdpi.com Another study on quinoline derivatives demonstrated potent inhibition against drug-resistant strains of M. tuberculosis, with some compounds targeting the membrane-bound type-2 NADH dehydrogenase. nih.gov

Derivatives of the quinazoline scaffold have been extensively studied for their activity against Mycobacterium tuberculosis (Mtb). researchgate.netdovepress.com Several studies have reported the synthesis of novel quinazoline compounds with potent antitubercular effects. nih.govnih.gov

One study focused on 2,3-dihydroquinazolin-4(1H)-one derivatives, which showed promising in vitro activity against the H37Rv M. tuberculosis strain, with MIC values ranging from 2–128 µg/mL. mdpi.com The most active compounds in this series, 3l and 3m, had a MIC of 2 µg/mL. mdpi.com Another investigation into 4-anilinoquinazolines identified a compound with an MIC90 value in the 0.63-1.25 μM range against Mtb. nih.gov Research has also shown that 4-alkylthio derivatives of 6-iodoquinazolines were active against Mtb, whereas the corresponding 4-alkyloxy derivatives were inactive, highlighting the importance of specific structural features for activity. researchgate.net

Table 3: Antitubercular Activity of Selected Quinazoline Derivatives

| Compound Series | Target Strain | Key Feature | MIC Value | Source |

|---|---|---|---|---|

| Dihydroquinazolinones (3l, 3m) | Mtb H37Rv | Di-substituted aryl moiety with halogens | 2 µg/mL | mdpi.com |

| Dihydroquinazolinone (3k) | MDR-Mtb | Imidazole ring at 2-position | 16 µg/mL | mdpi.com |

| 4-Anilinoquinoline (34) | Mtb | 6,7-dimethoxy quinoline ring | 0.63-1.25 µM | nih.gov |

Neurodegenerative Disease Therapies

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease involve the progressive loss of neurons. nih.govmdpi.com Therapeutic strategies often focus on targets like acetylcholinesterase (AChE), whose inhibition can provide symptomatic relief in Alzheimer's disease. nih.gov While gene therapy and nanotechnology-based approaches are emerging, small molecule inhibitors remain a cornerstone of research. nih.govmdpi.com The development of compounds that can cross the blood-brain barrier is a significant challenge. Various heterocyclic scaffolds are being explored for this purpose. Although direct studies linking this compound to neurodegenerative diseases are limited, the broader class of nitrogen-containing heterocyclic compounds, including quinoline and quinazoline derivatives, are investigated for their potential to interact with neurological targets. nih.gov For example, various pyridopyrimidine and piperidine derivatives have been designed as potential inhibitors of AChE. nih.gov

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. mdpi.comnih.gov Quinazoline derivatives have been extensively investigated as a source of potent anti-inflammatory agents. ijfmr.commdpi.com The anti-inflammatory effects of these compounds can be mediated through various mechanisms, including the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity and the targeting of mitogen-activated protein kinases (MAPKs). mdpi.comnih.gov A review of SAR studies on quinazolinone derivatives indicated that the presence of electron-withdrawing groups, such as halogens, at the C-6 and C-7 positions can enhance anti-inflammatory activity. mdpi.com This is particularly relevant for this compound, which possesses an electron-withdrawing iodine atom at the C-6 position, suggesting that its derivatives could exhibit significant anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Various Quinazoline Derivatives

| Compound Series | Activity Metric | Finding | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines | IC₅₀ vs. NF-κB | 13 compounds identified with IC₅₀ < 50 µM | mdpi.comnih.gov |